Cas no 10468-32-3 (3-Cyclohexene-1-acetic acid)

3-Cyclohexene-1-acetic acid is a cyclic unsaturated carboxylic acid with a molecular formula of C₈H₁₂O₂. Its structure features a cyclohexene ring with an acetic acid substituent at the 1-position, making it a versatile intermediate in organic synthesis. The compound's reactive double bond and carboxyl group enable its use in Diels-Alder reactions, hydrogenation, and functional group transformations. It is particularly valuable in pharmaceutical and agrochemical research for constructing complex cyclic frameworks. The product is typically supplied as a high-purity solid or solution, ensuring consistency in synthetic applications. Its stability under standard conditions and well-documented reactivity profile make it a reliable choice for fine chemical synthesis.
3-Cyclohexene-1-acetic acid structure
3-Cyclohexene-1-acetic acid structure
Product name:3-Cyclohexene-1-acetic acid
CAS No:10468-32-3
MF:C8H12O2
Molecular Weight:140.179682731628
CID:1145107
PubChem ID:12711947

3-Cyclohexene-1-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-Cyclohexene-1-acetic acid
    • 2-cyclohex-3-en-1-ylacetic acid
    • 2-(cyclohex-3-en-1-yl)aceticacid
    • AKOS006380879
    • 10468-32-3
    • SCHEMBL92858
    • (Cyclohex-3-en-1-yl)acetic acid
    • DTXSID00507685
    • EN300-716130
    • CYCLOHEX-3-EN-1-YLACETIC ACID
    • 2-(cyclohex-3-en-1-yl)acetic acid
    • インチ: InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10)
    • InChIKey: ZSSAXGUMEUVSOC-UHFFFAOYSA-N
    • SMILES: C1CC(CC=C1)CC(=O)O

計算された属性

  • 精确分子量: 140.083729621g/mol
  • 同位素质量: 140.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 37.3Ų

3-Cyclohexene-1-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR01C8AS-1g
2-(Cyclohex-3-en-1-yl)acetic acid
10468-32-3 95%
1g
$1047.00 2025-02-09
1PlusChem
1P01C82G-5g
2-(cyclohex-3-en-1-yl)acetic acid
10468-32-3 95%
5g
$2722.00 2023-12-26
1PlusChem
1P01C82G-100mg
2-(cyclohex-3-en-1-yl)acetic acid
10468-32-3 95%
100mg
$369.00 2023-12-26
A2B Chem LLC
AW49144-50mg
2-(cyclohex-3-en-1-yl)acetic acid
10468-32-3 95%
50mg
$219.00 2024-01-05
Aaron
AR01C8AS-10g
2-(cyclohex-3-en-1-yl)acetic acid
10468-32-3 95%
10g
$4413.00 2023-12-16
1PlusChem
1P01C82G-50mg
2-(cyclohex-3-en-1-yl)acetic acid
10468-32-3 95%
50mg
$269.00 2023-12-26
Aaron
AR01C8AS-500mg
2-(Cyclohex-3-en-1-yl)acetic acid
10468-32-3 95%
500mg
$822.00 2025-02-09
1PlusChem
1P01C82G-250mg
2-(cyclohex-3-en-1-yl)acetic acid
10468-32-3 95%
250mg
$516.00 2023-12-26
1PlusChem
1P01C82G-1g
2-(cyclohex-3-en-1-yl)acetic acid
10468-32-3 95%
1g
$981.00 2023-12-26
Aaron
AR01C8AS-250mg
2-(Cyclohex-3-en-1-yl)acetic acid
10468-32-3 95%
250mg
$530.00 2025-02-09

3-Cyclohexene-1-acetic acid 関連文献

3-Cyclohexene-1-acetic acidに関する追加情報

Introduction to 3-Cyclohexene-1-acetic acid (CAS No. 10468-32-3)

3-Cyclohexene-1-acetic acid, with the chemical formula C₈H₁₀O₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique structure, featuring a cyclohexene ring conjugated with an acetic acid side chain, makes it a versatile intermediate in synthetic chemistry and a subject of interest in medicinal chemistry. This compound has garnered attention due to its potential applications in the development of bioactive molecules and its role in various chemical transformations.

The CAS number 10468-32-3 uniquely identifies this substance in scientific literature and industrial applications. It serves as a critical reference point for researchers and manufacturers involved in fine chemical synthesis and drug discovery. The compound's reactivity stems from the presence of both the cyclohexene double bond and the carboxylic acid functional group, which allows for diverse chemical modifications.

In recent years, 3-Cyclohexene-1-acetic acid has been explored for its utility in the synthesis of more complex molecules. Its cyclohexene moiety can undergo various reactions, including addition, oxidation, and polymerization, while the acetic acid group can participate in esterification, amidation, and other acylation reactions. These properties make it a valuable building block in the construction of pharmacophores.

One of the most compelling areas of research involving 3-Cyclohexene-1-acetic acid is its application in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with potential biological activity. For instance, derivatives of this compound have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The cyclohexene ring provides a scaffold that can be modified to enhance binding affinity to biological targets, while the acetic acid moiety can serve as a site for further functionalization.

Recent studies have highlighted the role of 3-Cyclohexene-1-acetic acid in green chemistry initiatives. Its synthesis and transformations can be optimized to minimize waste and energy consumption, aligning with sustainable practices in chemical manufacturing. Additionally, its use as an intermediate in biocatalytic processes has been explored, further demonstrating its versatility and environmental compatibility.

The pharmaceutical industry has also shown interest in 3-Cyclohexene-1-acetic acid due to its potential as a precursor for active pharmaceutical ingredients (APIs). By modifying its structure through strategic chemical reactions, researchers can generate compounds with improved pharmacokinetic profiles and reduced toxicity. This approach is particularly relevant in the quest for next-generation drugs that offer enhanced efficacy and safety.

In conclusion, 3-Cyclohexene-1-acetic acid (CAS No. 10468-32-3) is a multifaceted compound with significant implications in organic synthesis and drug development. Its unique structural features enable a wide range of chemical modifications, making it an indispensable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and pharmaceutical science is likely to grow.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd